![molecular formula C8H17NO B13178965 Ethyl[(3-methoxycyclobutyl)methyl]amine](/img/structure/B13178965.png)
Ethyl[(3-methoxycyclobutyl)methyl]amine
Description
Systematic IUPAC Nomenclature and Structural Validation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[(3-methoxycyclobutyl)methyl]ethanamine . This designation follows IUPAC rules by prioritizing the longest carbon chain and functional groups. The parent structure is cyclobutane , a four-membered carbocycle, with a methoxy group (-OCH₃) at position 3. A methylene bridge (-CH₂-) connects the cyclobutane ring to the amine group, which is further substituted with an ethyl group (-CH₂CH₃).
Structural validation is achieved through spectral analysis, though specific data (e.g., NMR, IR) are not publicly available in the provided sources. However, the molecular formula C₈H₁₇NO aligns with the IUPAC name, confirming the presence of eight carbon atoms, one oxygen atom, and one nitrogen atom.
Property | Value |
---|---|
IUPAC Name | N-[(3-Methoxycyclobutyl)methyl]ethanamine |
Molecular Formula | C₈H₁₇NO |
Molecular Weight | 143.23 g/mol |
Molecular Formula and Stereochemical Descriptors
The molecular formula C₈H₁₇NO reflects the compound’s composition:
- Cyclobutane core : C₄H₇
- Methoxy group : -OCH₃ (C₁H₃O)
- Methylene bridge : -CH₂- (C₁H₂)
- Ethanamine substituent : -NHCH₂CH₃ (C₂H₇N)
Stereochemical descriptors are critical due to the cyclobutane ring’s planar strain and substituent orientations. The methoxy group at position 3 introduces potential cis-trans isomerism , depending on its spatial relationship with the methylene-amine side chain. However, the provided sources do not specify the compound’s stereoisomeric form, suggesting it may be supplied as a racemic mixture or with undefined configuration.
Isomerism and Conformational Analysis
Cyclobutane derivatives exhibit distinct isomerism and conformational flexibility:
- Structural Isomerism : Unlikely due to the fixed positions of the methoxy and methylene-amine groups.
- Stereoisomerism :
- Cis-trans isomerism : Possible if the methoxy and methylene-amine groups occupy adjacent positions on the cyclobutane ring.
- Enantiomerism : Arises if the molecule possesses a chiral center. The nitrogen atom in the amine group could theoretically act as a chiral center, but its inversion barrier typically prevents enantiomer isolation at room temperature.
Conformational analysis reveals that the cyclobutane ring adopts a puckered geometry to alleviate angle strain, with substituents favoring equatorial positions to minimize steric hindrance. The methoxy group’s electron-donating effects may further stabilize specific conformers, though experimental data are needed to confirm this.
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N-[(3-methoxycyclobutyl)methyl]ethanamine |
InChI |
InChI=1S/C8H17NO/c1-3-9-6-7-4-8(5-7)10-2/h7-9H,3-6H2,1-2H3 |
InChI Key |
XQJXZNXMAQVENP-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CC(C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Cyclobutane Core
[2+2] Photocycloaddition: A [2+2] photocycloaddition reaction between a dichloroketene and a styrene substrate can form a 2,2-dichloro-3-phenylcyclobutan-1-one. The dichloroketene is generated by the reduction of trichloroacetyl chloride using a strong reducing agent such as Na(Hg). However, this method may lead to the formation of unwanted side products due to the non-selective nature of the cycloaddition.
Reductive Amination: Cyclobutanones can undergo reductive amination with an amine using NaBH3CN to yield the desired aminocyclobutane product.
Introduction of Methoxy Group
- Alkylation: A methoxy group can be introduced via alkylation of a hydroxyl group on the cyclobutane ring.
Amine Formation
Reductive Amination: Similar to the final step in the cyclobutane core synthesis, reductive amination can be employed to introduce the ethylamine moiety. An appropriate cyclobutane aldehyde or ketone derivative can be reacted with ethylamine in the presence of a reducing agent like NaBH3CN.
Alkylation of Amines: Alkylation of a primary amine with a (3-methoxycyclobutyl)methyl derivative containing a leaving group (e.g., halide, tosylate) could yield the desired secondary amine.
Synthetic Strategies and Considerations
Grignard Reagents: Methylated Grignard reagents with cyclobutyl carboxamide can produce isomers of 3-hydroxy-3-methylcyclobutane-1-carboxylic acid.
Column Chromatography: Column chromatography using EtOAc/hexane can be used to purify the final product.
Example of Cyclobutylamine Synthesis
The synthesis of 3-phenylcyclobutylbenzamide involves the following steps:
- 3-phenylcyclobutan-1-amine is added to a round bottom flask.
- Triethylamine and dichloromethane (DCM) are added to the flask, and the mixture is stirred at room temperature.
- The reaction mixture is cooled to 0 °C in an ice bath, and benzoyl chloride is added dropwise.
- The mixture is stirred at room temperature for 24 hours.
- The reaction is quenched with saturated NaHCO3 solution, and the layers are separated.
- The aqueous phase is extracted with DCM.
- The combined organic phases are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
Reaction synthesis of N-benzyl-1-(4-methoxyphenyl)-N-methylmethanamine
Parallel reactions for the synthesis of N-benzyl-1-(4-methoxyphenyl)-N-methylmethanamine from benzylamine and 4-methoxy benzaldehyde were carried out.
Chemical Reactions Analysis
Types of Reactions
Ethyl[(3-methoxycyclobutyl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
Ethyl[(3-methoxycyclobutyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl[(3-methoxycyclobutyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Amines
Tertiary Amines with Cyclic Substituents
- 2-(3,3-Dimethoxycyclobutyl)Ethan-1-Amine (CAS 2098106-68-2): This analog features a cyclobutyl ring with two methoxy groups and a primary amine side chain. However, the primary amine group may render it more reactive in nucleophilic reactions .
- N-Ethyl-N-Methylpropane-1-Amine: A linear tertiary amine lacking cyclic substituents. The absence of steric hindrance from a cyclobutyl ring allows for higher conformational flexibility and faster reaction kinetics in acid-base or coordination chemistry. For example, tertiary amines like MDEA (methyldiethanolamine) are widely used in CO₂ capture due to their low corrosion rates and regenerability, though their reactivity with CO₂ is lower than primary/secondary amines .
Amines with Methoxy Substituents
2-Ethyl-2-Methoxybutan-1-Amine (CAS 15495980) :
This compound has a branched methoxy group adjacent to the amine. The methoxy group’s electron-donating effect may stabilize the amine via resonance, reducing its basicity compared to Ethyl[(3-methoxycyclobutyl)methyl]amine. Such stabilization is critical in applications requiring controlled reactivity, such as drug delivery systems .- Methyldiethanolamine (MDEA): MDEA, a tertiary amine with hydroxyl groups, exhibits high CO₂ adsorption capacity (2.63 mmol/g at 5 psi) when impregnated on mesoporous carbon. While this compound lacks hydroxyl groups, its methoxy and cyclobutyl groups may offer unique adsorption kinetics due to modified pore accessibility and surface interactions .
Physicochemical and Functional Comparisons
Table 1: Key Properties of this compound and Analogs
Key Observations:
- Steric Effects : The cyclobutyl group in this compound likely reduces its coordination ability with metal ions compared to linear amines like MDEA, which form stable complexes with transition metals .
- Basicity : Tertiary amines generally exhibit lower basicity than primary/secondary amines. However, the methoxy group’s electron donation may slightly enhance the lone pair availability on nitrogen, as seen in methoxy-substituted pyridines .
- Adsorption Potential: MDEA’s CO₂ adsorption mechanism involves carbamate formation via hydroxyl groups. This compound, lacking hydroxyl groups, may rely on physical adsorption or weak chemical interactions, necessitating tailored support materials (e.g., mesoporous carbon) for comparable performance .
Biological Activity
Ethyl[(3-methoxycyclobutyl)methyl]amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, including data tables and case studies.
Synthesis and Characterization
This compound can be synthesized through various chemical pathways, often involving the reaction of amines with carbonyl compounds or through Mannich-type reactions. The characterization of the synthesized compound typically employs techniques such as:
- Nuclear Magnetic Resonance (NMR) : Used to determine the structure and purity of the compound.
- Infrared Spectroscopy (IR) : Helps identify functional groups present in the molecule.
- Mass Spectrometry : Provides information on the molecular weight and structure.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that various amides and amines possess antibacterial and antifungal activities against a range of pathogens. A specific study reported the antimicrobial activity of newly synthesized amides against Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 125–500 μg/mL |
Escherichia coli | 500–1000 μg/mL | |
Candida albicans | 250–500 μg/mL |
Anticancer Properties
Compounds containing cyclobutyl structures have been investigated for their anticancer activities. For example, certain derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the inhibition of specific pathways such as PI3K/Akt/mTOR, which are crucial for cancer cell survival and proliferation .
Case Study: Anticancer Activity Evaluation
In a study evaluating a series of related compounds, the following results were obtained:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), U87 MG (glioblastoma).
- Results : Compounds similar to this compound exhibited IC50 values ranging from 0.3 μM to 5.16 μM, indicating potent antiproliferative effects against the tested cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural features. The presence of the methoxy group and cyclobutyl moiety appears to enhance its interaction with biological targets, leading to increased efficacy in antimicrobial and anticancer assays.
Key Findings on SAR:
- Methoxy Group : Enhances lipophilicity and may improve cellular uptake.
- Cyclobutyl Moiety : Contributes to conformational flexibility, potentially enhancing binding affinity to targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.